molecular formula C22H21N3OS B2936854 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1207033-91-7

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No. B2936854
CAS RN: 1207033-91-7
M. Wt: 375.49
InChI Key: HSXXCURZTDTWEL-UHFFFAOYSA-N
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Description

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a chemical compound with potential applications in scientific research. This compound is known for its unique structure and properties, which make it an interesting subject for investigation.

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Anticandidal Activity : A study by Kaplancıklı et al. (2014) synthesized derivatives of 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone, finding some compounds to be potent anticandidal agents with weak cytotoxicities Kaplancıklı et al., 2014.

  • Antimicrobial Activity : Another study by Shiran et al. (2013) on 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives, synthesized through the reaction of allyl-thioureas and 2-bromoacetophenone, demonstrated efficient antibacterial activities against various bacterial strains Shiran et al., 2013.

Antioxidant and Anti-inflammatory Properties

  • Antioxidant Activity : A study by Abdel-Wahab et al. (2011) on new imidazole-based heterocycles, including compounds derived from 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, revealed strong antioxidant properties Abdel-Wahab et al., 2011.

  • Anti-inflammatory Activity : Research by Verma et al. (1994) on indole derivatives, including compounds related to 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone, indicated promising anti-inflammatory activity Verma et al., 1994.

Anticancer Potential

  • Antitumor Activity : A study by Potikha et al. (2020) on imidazo[2,1-b][1,3]thiazoles, derived from similar compounds, showed moderate ability to suppress kidney cancer cell growth Potikha et al., 2020.

  • Breast Cancer Treatment : Mahmoud et al. (2021) conducted a study on Thiazolyl(Hydrazonoethyl)Thiazoles as potential anti-breast cancer agents, demonstrating promising activities in inhibiting MCF-7 tumor cells Mahmoud et al., 2021.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-2-13-25-20(17-8-4-3-5-9-17)15-23-22(25)27-16-21(26)24-14-12-18-10-6-7-11-19(18)24/h2-11,15H,1,12-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXXCURZTDTWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

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